N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a synthetic small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl moiety at position 3. The pyrazole ring is connected via an ethyl linker to a 2,4-dimethylbenzenesulfonamide group.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15-3-6-21(16(2)13-15)28(26,27)23-11-12-25-20(18-4-5-18)14-19(24-25)17-7-9-22-10-8-17/h3,6-10,13-14,18,23H,4-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUPOWJZABFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is and it has a molecular weight of 400.5 g/mol. Its structure features a sulfonamide group, which is known for various biological activities, including antibacterial and antitumor effects.
Structural Representation
The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1797225-71-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazole and sulfonamide have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Pyrazole Derivatives
A study evaluated the cytotoxic effects of pyrazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50 values) ranging from 0.05 to 0.1 mM against breast and lung cancer cell lines, suggesting that modifications in the pyrazole ring can enhance biological activity .
Antimicrobial Activity
Sulfonamide compounds are traditionally recognized for their antimicrobial properties. The compound may exhibit similar effects due to its sulfonamide moiety.
Antileishmanial Activity
In vitro studies have demonstrated that sulfonamide derivatives can effectively inhibit the growth of Leishmania species, which cause leishmaniasis. For example, certain compounds showed IC50 values as low as 0.059 mM against Leishmania infantum, indicating strong antileishmanial activity .
Antitubercular Activity
Recent research has explored the potential of pyrazole-containing compounds as antitubercular agents. Compounds with structural similarities to this compound have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values reported between 1.35 to 2.18 μM .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cellular Penetration : The lipophilic nature of the compound allows for effective penetration into cellular membranes.
- Targeting Cancer Pathways : Pyrazole derivatives may interfere with signaling pathways involved in cell proliferation and survival.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (mM) |
|---|---|---|
| Antileishmanial | Leishmania infantum | 0.059 |
| Anticancer | Breast Cancer (MCF7) | 0.05 |
| Antitubercular | Mycobacterium tuberculosis | 1.35 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Derivative | Activity Type | Observed IC50 (mM) |
|---|---|---|
| N-(2-(5-cyclopropyl-3-pyridin-4-yl)-1H-pyrazol-1-yl)ethyl-sulfonamide | Antileishmanial | 0.059 |
| N-(4-methylaminoantipyrine) | Anticancer | 0.05 |
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Antitubercular | 1.35 |
Comparison with Similar Compounds
Key Observations :
- The target compound employs a simpler pyrazole core compared to the pyrazolo[3,4-d]pyrimidine in Example 53, which may reduce synthetic complexity but limit π-π stacking interactions with targets .
Physicochemical Properties
- Molecular Weight : The target compound (~443.5) is lighter than Example 53 (589.1), aligning better with Lipinski’s Rule of Five for oral bioavailability.
- Solubility: The 2,4-dimethylbenzenesulfonamide group in the target may enhance aqueous solubility compared to the lipophilic fluorinated chromenone in Example 53 .
- Melting Point : Example 53 exhibits a melting point of 175–178°C, suggesting high crystallinity; the target’s melting point is unreported but likely lower due to less aromatic stacking .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclopropane ring formation, pyrazole coupling, and sulfonamide functionalization. Key parameters to optimize include:
- Temperature : Maintaining 40–60°C during pyrazole coupling to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in final purification .
- Catalysts : Palladium-based catalysts may enhance coupling efficiency for the pyridinyl moiety .
- Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final purity (>95%) via HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, pyridinyl protons at δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 452.18) .
- HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do the cyclopropyl and pyridinyl groups influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- Cyclopropyl : Enhances metabolic stability by resisting cytochrome P450 oxidation. Computational modeling (e.g., molecular dynamics) predicts improved membrane permeability .
- Pyridinyl : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets). Use surface plasmon resonance (SPR) to assess binding affinity .
- Experimental Design : Compare analogs lacking these groups in vitro (e.g., hepatic microsomal stability assays) .
Q. What strategies resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Control pH (7.4 for physiological conditions) and temperature (37°C) to minimize variability .
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and calorimetry .
- Batch Reproducibility : Ensure compound purity (>98%) across batches via NMR and HPLC .
Q. How can computational modeling predict the compound’s interaction with sulfonamide-targeted enzymes (e.g., carbonic anhydrase)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ coordination) .
- MD Simulations : Simulate binding stability over 100 ns trajectories with AMBER force fields .
- QSAR Analysis : Corrogate substituent effects (e.g., 2,4-dimethylbenzene’s hydrophobicity) on activity .
Q. What synthetic routes enable selective functionalization of the pyrazole ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (e.g., Cl/Br) at the pyrazole C5 position using N-chlorosuccinimide in acetic acid .
- Cross-Coupling : Suzuki-Miyaura reactions add aryl groups to the pyridinyl ring using Pd(PPh₃)₄ .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfonamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
